![molecular formula C18H27N3O2S B5656649 1-methyl-4-[4-(2-thienyl)butanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5656649.png)
1-methyl-4-[4-(2-thienyl)butanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one
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Overview
Description
Synthesis Analysis
The synthesis of related triazaspiro compounds involves bromination, cyanoethylation, alkylation, and reduction steps to obtain derivatives with specific substituents, showcasing the compound's synthetic versatility (R. A. Kuroyan, V. V. Sarkisyan, & S. Vartanyan, 1986). The synthesis process includes critical steps like the in-situ protection of acids, coupling with spirocyclic cores, and efficient one-pot deprotection strategies to achieve high yields (Huiping Zhang et al., 2010).
Molecular Structure Analysis
Studies on similar structures have elucidated molecular configurations through X-ray structural analysis, revealing the presence of inter- and intramolecular hydrogen bonds, which are crucial for understanding the compound's molecular geometry and stability (A. Flores et al., 2018).
Chemical Reactions and Properties
The compound's reactivity has been explored through reactions with hydroxylamine and hydrazine, leading to the formation of oximes and hydrazides, which further undergo rearrangements to yield complex structures (H. Otto & Jochen Triepel, 1978). These reactions highlight the compound's functional group transformations and their implications for chemical synthesis.
Physical Properties Analysis
The physical properties, such as melting points and solubility, can be inferred from related compounds synthesized under various conditions. The characterization techniques include melting point determination, elemental analysis, and spectroscopy, providing insights into the compound's stability and behavior under different environmental conditions (Lin Yuan et al., 2017).
Chemical Properties Analysis
The chemical properties of triazaspiro compounds and derivatives have been studied extensively, including their reactivity towards different chemical reagents, the formation of complexes with metals, and their potential as ligands in coordination chemistry. The elucidation of these properties is crucial for applications in material science and pharmaceuticals (K. Sancak et al., 2007).
properties
IUPAC Name |
1-methyl-4-(4-thiophen-2-ylbutanoyl)-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-20-11-12-21(14-18(20)8-7-16(22)19-10-9-18)17(23)6-2-4-15-5-3-13-24-15/h3,5,13H,2,4,6-12,14H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUFPOQUSZSYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC12CCC(=O)NCC2)C(=O)CCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[4-(2-thienyl)butanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one |
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